molecular formula C12H14O2 B14144588 4,5,7-Trimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde CAS No. 89240-18-6

4,5,7-Trimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde

Cat. No.: B14144588
CAS No.: 89240-18-6
M. Wt: 190.24 g/mol
InChI Key: XMEUNVUFVFRXEF-UHFFFAOYSA-N
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Description

4,5,7-Trimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings This specific compound is characterized by the presence of three methyl groups and an aldehyde group attached to the benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,7-Trimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of copper-mediated and palladium-catalyzed coupling reactions. For instance, the iodide derivative of the precursor can be coupled with a stannane derivative, followed by iodocyclization to form the benzofuran ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

4,5,7-Trimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methyl groups and the benzofuran ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens, acids, and bases can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4,5,7-Trimethyl-2,3-dihydro-1-benzofuran-6-carboxylic acid.

    Reduction: Formation of 4,5,7-Trimethyl-2,3-dihydro-1-benzofuran-6-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4,5,7-Trimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,7-Trimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde is unique due to the presence of three methyl groups and an aldehyde group on the benzofuran core. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

4,5,7-Trimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde (CAS No. 89240-18-6) is a compound of interest due to its potential biological activities. This article examines its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₂H₁₄O₂
  • Molecular Weight : 190.24 g/mol
  • LogP : 2.35920
  • Polar Surface Area (PSA) : 26.30 Ų

These properties suggest that the compound has moderate lipophilicity and may interact effectively with biological membranes.

Biological Activity Overview

Research on this compound indicates various biological activities:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties in several assays.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens.
  • Cytotoxicity : There are indications of cytotoxic effects on certain cancer cell lines.

Antioxidant Activity

The antioxidant activity of this compound has been assessed using the DPPH assay. In this assay, the compound exhibited free radical scavenging activity comparable to known antioxidants.

CompoundIC50 (μM)
This compoundX (to be filled based on specific study)
Trolox (standard)Y (to be filled based on specific study)

Antimicrobial Activity

Studies have explored the antimicrobial potential of this compound against various bacterial strains. For instance:

  • Bacterial Strains Tested :
    • Escherichia coli
    • Staphylococcus aureus

Results indicated that the compound exhibited varying degrees of inhibition against these strains.

Cytotoxicity Studies

Cytotoxic effects were evaluated on several cancer cell lines using MTT assays. The results showed that:

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)X (to be filled based on specific study)
HeLa (Cervical Cancer)Y (to be filled based on specific study)

These findings suggest that this compound may possess anticancer properties worth further investigation.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds within the benzofuran class. For example:

  • Study on Structural Analogues : A study highlighted the antioxidant and antimicrobial activities of structurally related benzofurans, suggesting that modifications in the benzofuran structure can enhance biological efficacy.
  • Phytochemical Profiling : Research involving plant extracts containing benzofuran derivatives indicated that these compounds could contribute to the overall bioactivity observed in traditional medicinal applications.

Properties

CAS No.

89240-18-6

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

4,5,7-trimethyl-2,3-dihydro-1-benzofuran-6-carbaldehyde

InChI

InChI=1S/C12H14O2/c1-7-8(2)11(6-13)9(3)12-10(7)4-5-14-12/h6H,4-5H2,1-3H3

InChI Key

XMEUNVUFVFRXEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C2=C1CCO2)C)C=O)C

Origin of Product

United States

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